molecular formula C13H14BrClN4O2S B579853 N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide CAS No. 1393813-42-7

N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide

Cat. No. B579853
M. Wt: 405.695
InChI Key: MUPKRWAGQKVNPA-UHFFFAOYSA-N
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Description

“N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N’-propylsulfamide” is a chemical compound with the CAS Number: 1393813-42-7. It has a molecular weight of 405.7 . The IUPAC name for this compound is { [5- (4-bromophenyl)-6-chloropyrimidin-4-yl]sulfamoyl} (propyl)amine . It is stored at 2-8°C in an inert atmosphere .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H14BrClN4O2S/c1-2-7-18-22 (20,21)19-13-11 (12 (15)16-8-17-13)9-3-5-10 (14)6-4-9/h3-6,8,18H,2,7H2,1H3, (H,16,17,19) . The InChI key is MUPKRWAGQKVNPA-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a pale yellow solid . The compound is shipped at normal temperature .

Scientific Research Applications

“N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N’-propylsulfamide” is a useful synthetic intermediate in the synthesis of Macitentan , an orally active, potent dual endothelin receptor antagonist used for pulmonary arterial hypertension .

  • Molecular Formula: C13H14BrClN4O2S
  • Molecular Weight: 405.7
  • Melting point: >185°C (dec.)
  • Boiling point: 518.2±60.0 °C (Predicted)
  • Density: 1.612±0.06 g/cm3 (Predicted)
  • Storage temp: Hygroscopic, -20°C Freezer, Under inert atmosphere
  • Solubility: Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly)
  • pKa: 4.75±0.50 (Predicted)

Safety And Hazards

The safety information for this compound includes several hazard statements: H302-H315-H319-H335 . Precautionary statements include: P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

properties

IUPAC Name

5-(4-bromophenyl)-6-chloro-N-(propylsulfamoyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrClN4O2S/c1-2-7-18-22(20,21)19-13-11(12(15)16-8-17-13)9-3-5-10(14)6-4-9/h3-6,8,18H,2,7H2,1H3,(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUPKRWAGQKVNPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)NC1=C(C(=NC=N1)Cl)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide

Citations

For This Compound
2
Citations
MH Bolli, C Boss, C Binkert, S Buchmann… - Journal of medicinal …, 2012 - ACS Publications
Starting from the structure of bosentan (1), we embarked on a medicinal chemistry program aiming at the identification of novel potent dual endothelin receptor antagonists with high oral …
Number of citations: 196 pubs.acs.org
M Nami, SN Sovari, Y Haghighatnia… - Organic Preparations …, 2017 - Taylor & Francis
Macitentan (systematic name N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl) oxy] ethoxy]-4-pyrimidinyl]-N’-propylsulfamide, 5, Scheme 1) is an endothelin receptor antagonist (ERA…
Number of citations: 3 www.tandfonline.com

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